4-Bromo-2-methyl-1-(trifluoromethoxy)benzene
Overview
Description
The compound “1-Bromo-4-(trifluoromethoxy)benzene” is similar to the one you’re asking about . It has a molecular weight of 241.01 and its linear formula is BrC6H4OCF3 .
Synthesis Analysis
“1-Bromo-4-(trifluoromethoxy)benzene” on treatment with lithium diisopropylamide (LIDA) at -100°C gives 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .Molecular Structure Analysis
The molecular structure of a similar compound, “4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene”, has a molecular formula of CHBrFO and an average mass of 258.996 Da .Physical and Chemical Properties Analysis
The compound “2-Bromo-4-methyl-1-(trifluoromethoxy)benzene” has a density of 1.559 g/mL at 25 °C, a boiling point of 219.2±40.0 °C at 760 mmHg, and a refractive index of 1.471 .Scientific Research Applications
Radical Addition Reactions in Aqueous Media
Triethylborane-induced bromine atom-transfer radical addition reactions demonstrate how different solvents affect the yield and efficiency of radical addition reactions. A study by Yorimitsu et al. (2001) found that while bromine atom-transfer radical addition in benzene was not satisfactory, the addition proceeded smoothly in polar solvents such as DMF and DMSO, as well as in aqueous media. This research underscores the critical role of solvent polarity and protic characteristics in enhancing the efficiency of radical addition steps, particularly relevant to compounds like 4-Bromo-2-methyl-1-(trifluoromethoxy)benzene in synthetic organic chemistry (Yorimitsu et al., 2001).
Aryne Route to Naphthalenes
Schlosser and Castagnetti (2001) explored the generation and reactivity of 1,2-dehydrobenzene derivatives, revealing pathways to synthesize 1- and 2-(trifluoromethoxy)naphthalenes. This work provides insight into the aryne chemistry of bromo-trifluoromethoxy benzene derivatives, showcasing their utility in constructing complex aromatic compounds through in situ cycloaddition reactions and subsequent transformations (Schlosser & Castagnetti, 2001).
Trifluoromethylation of Aromatic Compounds
A study by Mejía and Togni (2012) on the trifluoromethylation of arenes and heteroarenes using hypervalent iodine reagents highlighted a method to introduce trifluoromethyl groups into aromatic compounds. This research suggests potential applications for this compound in the direct functionalization of aromatic compounds, enhancing their utility in organic synthesis and materials science (Mejía & Togni, 2012).
Benzylation of Alcohols
The development of benzylation methods for alcohols using stable, neutral organic salts was investigated by Poon and Dudley (2006). Their research provides a framework for understanding how derivatives like this compound could be used in the synthesis of benzyl ethers, showcasing the compound's potential application in the formation of protective groups and intermediates in organic synthesis (Poon & Dudley, 2006).
Molecular Interactions in Liquid Mixtures
Research on the thermo-physical properties of binary liquid mixtures by Ramesh et al. (2015) demonstrates the influence of molecular interactions on the behavior of mixtures involving bromobenzene and other aromatic compounds. This study may provide insights into how this compound interacts in various solvent systems, relevant to its applications in solvation and solvent effect studies (Ramesh et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Brominated and trifluoromethoxylated compounds are often used in medicinal chemistry due to their ability to form stable covalent bonds with target proteins .
Mode of Action
It’s known that brominated compounds can undergo nucleophilic substitution reactions with biological targets, while trifluoromethoxy groups can enhance the metabolic stability and lipophilicity of the compound .
Biochemical Pathways
It’s known that brominated and trifluoromethoxylated compounds can interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The presence of a trifluoromethoxy group can enhance the compound’s metabolic stability and lipophilicity, potentially improving its bioavailability .
Result of Action
The compound’s ability to form stable covalent bonds with target proteins could result in the modulation of their activity .
Properties
IUPAC Name |
4-bromo-2-methyl-1-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-5-4-6(9)2-3-7(5)13-8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSOCFCWLQJWBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654240 | |
Record name | 4-Bromo-2-methyl-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887268-26-0 | |
Record name | 4-Bromo-2-methyl-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 887268-26-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.